

measuring ERK phosphorylation inhibition by Lifirafenib

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Compound Focus: Lifirafenib

CAS No.: 1446090-79-4

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Lifirafenib Compound Profile

Table 1: Biochemical profile of Lifirafenib

Target Kinase	IC50 Value	Description / Significance
B-Raf (V600E)	23 nM [1] [2]	Potent inhibition of mutant BRAF kinase domain [3].
EGFR (Wild-type)	29 nM [1] [2]	Effective inhibition of wild-type EGFR [1].
EGFR (L858R/T790M)	495 nM [1] [2]	Inhibition of a common EGFR double mutant associated with drug resistance [1].

Lifirafenib is a small molecule investigational drug that simultaneously targets key nodes in the MAPK pathway [4]. Its ability to inhibit both RAF (particularly the oncogenic BRAF V600E) and EGFR prevents a common resistance mechanism where EGFR-mediated feedback reactivation of the pathway occurs upon BRAF inhibition alone [1] [2].

In Vitro Protocol: Measuring ERK Phosphorylation Inhibition in Cell Lines

This protocol outlines the steps to assess the efficacy of **Lifirafenib** in inhibiting EGF-induced ERK phosphorylation in cancer cell lines, such as the A431 model [1] [2].

Materials and Reagents

- **Cell Line:** A431 cells (epidermoid carcinoma, high EGFR expression) [1] [2].
- **Test Compound:** **Lifirafenib** (BGB-283). Prepare a 10 mM stock solution in DMSO and subsequent dilutions in culture medium [1].
- **Stimulant:** Recombinant Human EGF.
- **Key Antibodies:** Anti-phospho-EGFR (Tyr1068), Anti-phospho-ERK1/2 (Thr202/Tyr204), and corresponding total protein antibodies.
- **Lysis Buffer:** Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

Cell Treatment and Stimulation

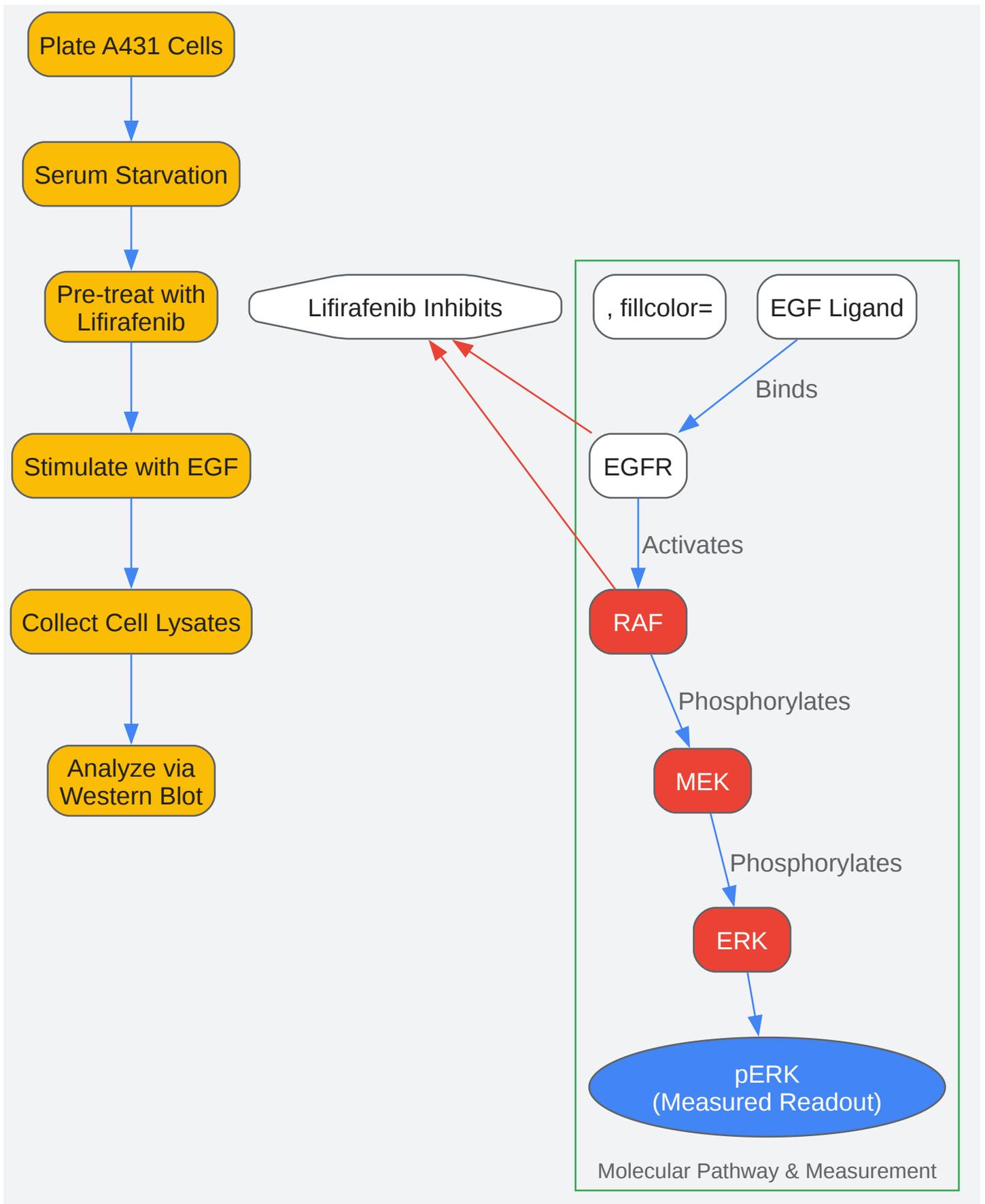
- Plate A431 cells in an appropriate culture dish and allow them to adhere overnight in standard growth conditions.
- **Pre-treatment:** Serum-starve the cells (e.g., for 4-24 hours) to reduce basal signaling pathway activity.
- **Compound Treatment:** Treat the serum-starved cells with a range of **Lifirafenib** concentrations (e.g., 0 nM, 10 nM, 100 nM, 1 μ M) or a vehicle control (DMSO) for a specified period (e.g., 1-2 hours) before stimulation [1] [2].
- **Stimulation:** Stimulate the cells with EGF (e.g., 50-100 ng/mL) for a short duration (e.g., 10-15 minutes) to activate EGFR and the downstream MAPK pathway.

Sample Collection and Analysis

- **Lysate Preparation:** Immediately after stimulation, place the cells on ice, rinse with cold PBS, and lyse them with ice-cold lysis buffer. Clarify the lysates by centrifugation.
- **Western Blotting:**
 - Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

- Probe the membrane with the specified phospho-specific and total protein antibodies.
- Detect the signal using a chemiluminescence system. The inhibition of pEGFR (Tyr1068) and pERK by **Lifirafenib** will be visible as a dose-dependent decrease in band intensity [1] [2].

The following diagram illustrates the experimental workflow and the molecular pathway being measured.



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In Vivo Protocol: Assessing ERK Inhibition & Efficacy in Xenograft Models

This protocol describes the evaluation of **Lifirafenib**'s ability to inhibit tumor growth and ERK phosphorylation in mouse xenograft models, such as the BRAF V600E mutant WiDr colorectal cancer model [1] [2].

Model Establishment and Dosing

- **Xenograft Establishment:** Subcutaneously implant WiDr tumor cells into immunocompromised mice (e.g., nude mice). Allow tumors to establish to a predetermined volume (e.g., 100-200 mm³).
- **Randomization and Dosing:** Randomize tumor-bearing mice into groups receiving either vehicle control or **Lifirafenib** (e.g., 5 mg/kg and 10 mg/kg, administered orally twice daily). A group treated with a selective BRAF inhibitor like vemurafenib can be included for comparison [1] [2].

Tumor Growth and Pharmacodynamic Analysis

- **Tumor Volume Monitoring:** Measure tumor dimensions regularly with calipers. Calculate tumor volume and track for regression or growth inhibition over the treatment course [1] [2].
- **Tissue Collection for Biomarker Analysis:**
 - At the end of the study or at specified timepoints after the last dose, euthanize the animals and collect tumor tissues.
 - Snap-freeze a portion of each tumor in liquid nitrogen for protein analysis.
- **Lysate Preparation and Western Blotting:**
 - Homogenize the frozen tumor tissues in lysis buffer.
 - Perform Western blot analysis as described in the in vitro protocol to assess levels of pERK, total ERK, pEGFR, and other pathway markers like DUSP6. Sustained inhibition of pERK and pEGFR will be evident in **Lifirafenib**-treated groups compared to the control [1] [2].

Table 2: In vivo efficacy of Lifirafenib in BRAF V600E xenograft models

Model	Model Type & Key Feature	Lifirafenib Dose & Regimen	Reported Outcome
WiDr	Colorectal cancer (BRAF V600E); shows EGFR feedback upon BRAF inhibition [1] [2].	5 & 10 mg/kg, p.o., b.i.d. [1] [2]	Dose-dependent tumor growth inhibition; >100% TGI and partial regressions at 10 mg/kg [1] [2].
HT29	Colorectal cancer (BRAF V600E) cell-line derived xenograft [2].	5 mg/kg, p.o., b.i.d. [2]	Significant tumor growth inhibition (P < 0.001) [2].
BCCO-028	Primary human colorectal tumor (BRAF V600E) xenograft [2].	5 & 10 mg/kg, p.o., b.i.d. [2]	88% of mice showed tumor regression at 10 mg/kg; superior to dabrafenib [2].

Interpretation and Significance

- **Sustained Pathway Suppression:** The key advantage of **Lifirafenib** over selective BRAF inhibitors is its ability to provide sustained inhibition of the MAPK pathway by concurrently blocking EGFR, thereby preventing a common feedback reactivation mechanism that leads to drug resistance [1] [2].
- **Correlation with Efficacy:** Effective inhibition of pERK, as measured in these protocols, is a strong pharmacodynamic biomarker that correlates with the observed antitumor efficacy in vivo [1] [5]. Monitoring downstream targets like DUSP6 can provide further evidence of pathway shutdown [1] [2].
- **Clinical Relevance:** The robust activity in BRAF V600E mutant models, including patient-derived xenografts, supports the ongoing clinical investigation of **Lifirafenib** for treating solid tumors [4] [3].

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